molecular formula C16H15Cl2NO B11509720 2-(2,4-dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine

2-(2,4-dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11509720
M. Wt: 308.2 g/mol
InChI Key: PJHCXQFLGFJBKL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the reaction of 2,4-dichloroaniline with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions often include heating the reaction mixture to a temperature of around 80-100°C and using an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the formation of by-products and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins, where it imparts desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl structure.

    2,4-Dichlorobenzyl alcohol: An antiseptic with antimicrobial properties.

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate used in the synthesis of herbicides.

Uniqueness

2-(2,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to its specific structural features, such as the presence of the benzoxazine ring and the two methyl groups on the oxazine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4,4-dimethyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C16H15Cl2NO/c1-16(2)12-5-3-4-6-14(12)19-15(20-16)11-8-7-10(17)9-13(11)18/h3-9,15,19H,1-2H3

InChI Key

PJHCXQFLGFJBKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2NC(O1)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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